molecular formula C17H16N2O4S B6484806 N-(3-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899757-80-3

N-(3-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B6484806
CAS No.: 899757-80-3
M. Wt: 344.4 g/mol
InChI Key: HQWCYBZSMVQGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic compound featuring a benzothiazole-1,1,3-trioxide core linked to a propanamide group and a 3-methylphenyl substituent. The benzothiazole trioxide moiety is a sulfonamide-derived structure known for its role in medicinal chemistry, particularly in anti-inflammatory and analgesic applications . The 3-methylphenyl group may enhance lipophilicity and metabolic stability compared to polar substituents .

Properties

IUPAC Name

N-(3-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11-6-5-7-13(10-11)18-16(20)12(2)19-17(21)14-8-3-4-9-15(14)24(19,22)23/h3-10,12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWCYBZSMVQGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogs differ in the substituents on the phenyl ring, which influence pharmacokinetics and bioactivity:

Compound Name Substituent Molecular Weight Key Properties Reference
Target Compound 3-methyl 372.40* Enhanced lipophilicity; potential metabolic stability
N-(4-nitrophenyl)-...acetamide 4-nitro 375.33 Electron-withdrawing nitro group; may improve binding to charged targets
N-(4-hydroxyphenyl)-...acetamide (SCP-1) 4-hydroxy 332.33 Shorter elimination half-life (similar to acetaminophen); increased polarity
N-(3-acetylphenyl)-...propanamide 3-acetyl 372.40 Acetyl group may reduce metabolic stability due to oxidation susceptibility
N-(2,4-dimethylphenyl)-...propanamide 2,4-dimethyl 386.45 Higher steric bulk; potential for altered target interaction

*Calculated based on ’s molecular formula (C₁₈H₁₆N₂O₅S).

Key Observations :

  • Electron-donating groups (e.g., methyl in the target compound) improve lipophilicity and may slow hepatic clearance .
  • Polar substituents (e.g., 4-hydroxy in SCP-1) correlate with shorter half-lives due to rapid Phase II conjugation .

Variations in the Linker Region

The linker between the benzothiazole trioxide and the amide group also modulates activity:

Compound Name Linker Type Key Structural Feature Implications Reference
Target Compound Propanamide CH₂-CH(CH₃)-CONH- Balanced flexibility and steric effects
N-(4-nitrophenyl)-...acetamide Acetamide CH₂-CONH- Reduced steric hindrance; higher solubility
Saccharin-derived analogs (e.g., Compound 20) Benzyl Benzyl-methyl bridge Increased rigidity; potential for π-π stacking

Key Observations :

  • Acetamide linkers (e.g., ) simplify synthesis but may limit steric interactions .
  • Benzyl linkers (saccharin derivatives) introduce rigidity, favoring interactions with hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.